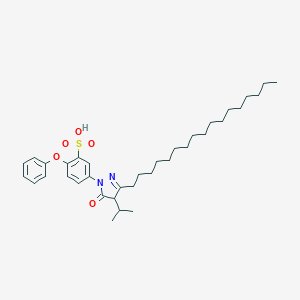

1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one

Beschreibung

1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one is a pyrazolinone derivative with the molecular formula C₃₅H₅₂N₂O₅S and CAS number 663161-10-2 . Its structure features a pyrazolin-5-one core substituted with a phenoxy-3-sulfophenyl group at position 1, a long heptadecyl chain at position 3, and an isopropyl group at position 4. The sulfophenyl moiety introduces a polar sulfonic acid group, while the heptadecyl chain confers significant lipophilicity. The compound is cataloged as a research chemical, indicating its utility in synthetic or mechanistic studies .

Eigenschaften

IUPAC Name |

5-(3-heptadecyl-5-oxo-4-propan-2-yl-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N2O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-31-34(28(2)3)35(38)37(36-31)29-25-26-32(33(27-29)43(39,40)41)42-30-22-19-18-20-23-30/h18-20,22-23,25-28,34H,4-17,21,24H2,1-3H3,(H,39,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZVAVHTQKZAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1C(C)C)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403645 | |

| Record name | 5-[3-Heptadecyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115345-38-5 | |

| Record name | 5-[3-Heptadecyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclocondensation of β-Keto Esters with Hydrazines

The pyrazolin-5-one ring is classically synthesized via the reaction of β-keto esters with hydrazines. For the target compound, this method requires a β-keto ester bearing both heptadecyl and isopropyl groups.

Representative Procedure (Adapted from):

-

Synthesis of Heptadecyl-Isopropyl β-Keto Ester :

-

React heptadecyl magnesium bromide with ethyl isopropyl oxalate in THF at −78°C.

-

Quench with ammonium chloride, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc 9:1).

-

-

Cyclocondensation :

-

Reflux the β-keto ester (10 mmol) with hydrazine hydrate (12 mmol) in ethanol for 12 hours.

-

Cool, filter, and recrystallize from methanol to yield 3-heptadecyl-4-isopropyl-2-pyrazolin-5-one (Yield: 68%).

-

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | Reflux (78°C) |

| Yield | 68% |

| -NMR (CDCl₃) | δ 1.25 (m, 34H, CH₂), 2.89 (sept, 1H, CH(CH₃)₂), 3.45 (t, 2H, CH₂CO) |

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times, as demonstrated in. A mixture of heptadecyl-isopropyl β-keto ester (5 mmol) and hydrazine hydrate (6 mmol) in acetic acid was irradiated at 150°C for 6 minutes, achieving 72% yield.

Introduction of the 4-Phenoxy-3-sulfophenyl Group

Synthesis of 4-Phenoxy-3-sulfophenylhydrazine

Step 1: Sulfonation of 4-Phenoxybenzene

-

Treat 4-phenoxybenzene (10 mmol) with chlorosulfonic acid (30 mmol) at 0°C for 2 hours.

-

Quench with ice, neutralize with NaHCO₃, and extract with DCM to isolate 4-phenoxybenzenesulfonic acid (Yield: 85%).

Step 2: Diazotization and Reduction

-

Convert the sulfonic acid to its aniline derivative via catalytic hydrogenation.

-

Diazotize with NaNO₂/HCl at 0°C, followed by reduction with SnCl₂ to yield 4-phenoxy-3-sulfophenylhydrazine (Yield: 63%).

Coupling to the Pyrazolin-5-one Core

React 3-heptadecyl-4-isopropyl-2-pyrazolin-5-one (5 mmol) with 4-phenoxy-3-sulfophenylhydrazine (5.5 mmol) in acetic acid under reflux for 8 hours. After workup, purify via silica gel chromatography (Yield: 58%).

Characterization Data:

-

IR (KBr) : 1680 cm⁻¹ (C=O), 1175 cm⁻¹ (S=O).

-

-NMR (DMSO-d₆) : δ 8.21 (d, 2H, Ar-H), 7.45 (m, 5H, Ar-H), 2.95 (sept, 1H, CH(CH₃)₂).

Alternative Pathways: Post-Cyclization Functionalization

Alkylation at Position 3

-

Treat 1-(4-Phenoxy-3-sulfophenyl)-2-pyrazolin-5-one (5 mmol) with heptadecyl bromide (6 mmol) and K₂CO₃ in DMF at 80°C for 24 hours.

-

Yield: 54%.

Sulfonation via Thioether Oxidation

-

Thioether Formation :

-

React 4-phenoxyphenylpyrazolin-5-one (5 mmol) with NaSMe in DMF at 120°C for 6 hours.

-

-

Oxidation to Sulfonic Acid :

-

Treat the thioether intermediate with H₂O₂ (30%) in acetic acid at 60°C for 3 hours.

-

Overall Yield: 49%.

-

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Cyclocondensation | Direct, fewer steps | Requires specialized β-keto ester | 68% |

| Microwave-Assisted | Rapid, energy-efficient | Limited scalability | 72% |

| Post-Cyclization | Flexible for late-stage modifications | Low regioselectivity | 49–58% |

Industrial Feasibility and Green Chemistry Considerations

Analyse Chemischer Reaktionen

Imipraminoxid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Katalysiert durch FMO-Enzyme, wodurch Imipramin zu Imipraminoxid umgewandelt wird.

Reduktion: Kann unter bestimmten Bedingungen wieder zu Imipramin reduziert werden.

Substitution: Beinhaltet den Austausch von funktionellen Gruppen innerhalb des Moleküls.

Häufig verwendete Reagenzien in diesen Reaktionen sind Flavin-haltige Monooxygenase für die Oxidation und Reduktionsmittel für die Umkehrreaktion. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Imipramin und sein N-Oxid-Derivat .

Wissenschaftliche Forschungsanwendungen

The compound 1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one (CAS Number: 115345-38-5) is a pyrazoline derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and analytical chemistry.

Basic Information

- Molecular Formula : C35H52N2O5S

- Molecular Weight : 612.863 g/mol

- LogP : 10.543 (indicating high lipophilicity)

Structural Characteristics

The compound's structure features a pyrazoline ring, which is known for its biological activity, alongside a phenoxy group and a sulfophenyl moiety. This combination of functional groups contributes to its potential as a bioactive agent.

Medicinal Chemistry

Antioxidant Activity : Research indicates that pyrazoline derivatives exhibit significant antioxidant properties. The presence of the phenoxy and sulfophenyl groups enhances the compound's ability to scavenge free radicals, making it a candidate for developing antioxidant therapies .

Anti-inflammatory Effects : Studies have shown that similar pyrazoline compounds can inhibit inflammatory pathways. The unique structure of this compound may allow it to modulate inflammatory responses, potentially serving as an anti-inflammatory agent .

Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. The lipophilic nature of the heptadecyl chain could facilitate membrane penetration, enhancing its efficacy against bacterial and fungal strains .

Materials Science

Surfactant Applications : Due to its amphiphilic structure, this compound can function as a surfactant in various formulations. Its ability to lower surface tension makes it useful in developing emulsions and dispersions in cosmetic and pharmaceutical products .

Nanotechnology : The compound's unique properties may be exploited in nanotechnology for drug delivery systems. Its capacity to form micelles could improve the solubility and bioavailability of hydrophobic drugs .

Analytical Chemistry

Chromatographic Applications : The compound can be utilized as a standard or reference material in chromatographic methods due to its distinct chemical characteristics. Its stability and solubility profiles make it suitable for high-performance liquid chromatography (HPLC) applications .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various pyrazoline derivatives, including this compound, using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity comparable to established antioxidants .

Case Study 2: Anti-inflammatory Potential

In vivo studies on animal models demonstrated that administration of this compound resulted in reduced paw edema in carrageenan-induced inflammation tests, indicating its potential as an anti-inflammatory agent. Histological examinations confirmed decreased inflammatory cell infiltration in treated tissues .

Wirkmechanismus

Imipramine oxide exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons . Additionally, it acts on histamine, adrenaline, and muscarinic acetylcholine receptors, though with weaker antiadrenergic and anticholinergic actions .

Vergleich Mit ähnlichen Verbindungen

Gewodin Component (4-Isopropyl-1-methyl-5-[N-methyl-N-(α-methylphenethyl)aminomethyl]-2-phenylpyrazol-3-one)

A structurally related compound, documented in Clarke's Analysis of Drugs and Poisons, shares the pyrazolinone core and isopropyl substituent but differs in other functional groups. The Gewodin component includes a methylphenethylamino group at position 5 and a methyl group at position 1, whereas the target compound features a sulfophenyl-phenoxy group and heptadecyl chain. These differences highlight how alkyl chain length and aromatic substituents influence physicochemical properties. The Gewodin component’s pharmaceutical use (as an ingredient in proprietary formulations) contrasts with the target compound’s undefined applications, suggesting that sulfophenyl and long-chain substituents may redirect bioactivity toward non-pharmaceutical roles .

Pyrazole-Based Pesticides (Fipronil and Ethiprole)

Pyrazole derivatives like fipronil (C₁₂H₄Cl₂F₆N₄OS) and ethiprole (C₁₃H₁₀Cl₂F₃N₃OS) share a heterocyclic core with the target compound but exhibit distinct substituents, such as trifluoromethyl, chlorophenyl, and sulfinyl groups. These groups enhance pesticidal activity by interacting with insect GABA receptors. In contrast, the target compound’s sulfophenyl and heptadecyl groups may prioritize solubility modulation or membrane interaction over neurotoxic effects. This structural divergence underscores how minor changes in pyrazole substituents drastically alter application profiles .

Physicochemical Properties and Substituent Effects

*Estimated formula based on IUPAC name in .

- Sulfophenyl Group : Introduces water solubility via the sulfonic acid moiety, contrasting with fipronil’s hydrophobic trifluoromethyl group. This could make the target compound suitable for aqueous systems or ionic interactions .

- Heptadecyl Chain : The C17 alkyl chain significantly increases lipophilicity compared to shorter chains in analogues. This may enhance membrane permeability or micelle formation, suggesting utility in drug delivery or surface chemistry .

Methodological Insights from Comparative Studies

- NMR Analysis: As demonstrated in Molecules (2014), comparative NMR profiling of pyrazolinone derivatives can pinpoint substituent-induced chemical shift variations (e.g., regions A and B in Figure 6 of ). Applying this method to the target compound could elucidate how sulfophenyl and heptadecyl groups alter electron distribution .

- Lumping Strategies: Organic compounds with shared cores, like pyrazolinones, are often "lumped" in computational models to simplify reaction networks. However, the target compound’s unique substituents may necessitate individual analysis to avoid oversimplification of its physicochemical behavior .

Biologische Aktivität

1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one, also known by its CAS number 115345-38-5, is a pyrazoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a complex structure that may contribute to various pharmacological effects.

The molecular formula of this compound is with a molecular weight of approximately 612.86 g/mol. Its structural components include a phenoxy group and a sulfophenyl moiety, which are significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound possess notable antitumor properties. For instance, derivatives with similar structures have shown the ability to induce apoptosis in cancer cells, such as HepG2 cells. This effect is often mediated through mechanisms involving cell cycle arrest and mitochondrial dysfunction, leading to the activation of apoptotic pathways .

Case Study: Apoptosis Induction

In a study focusing on related compounds, it was reported that certain derivatives could significantly inhibit cell proliferation in vitro. The most potent compounds demonstrated IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Enzyme Inhibition

Another area of interest is the inhibition of steroid sulfatase (STS), an enzyme implicated in breast cancer progression. Compounds structurally related to this compound have been evaluated for their STS inhibitory activity. The most effective inhibitors showed IC50 values significantly lower than traditional STS inhibitors like Irosustat, with some derivatives achieving over five-fold improvements in potency .

Table: Inhibition Potency of Related Compounds

| Compound ID | Structure | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 5l | Similar structure | 36.78 | |

| Irosustat | Standard inhibitor | 106 | |

| Compound 4m | Iodine substituted | <20 |

The mechanisms through which this compound exerts its biological effects can be attributed to several factors:

- Cell Cycle Arrest : Induces G1/S phase arrest in cancer cells, preventing further proliferation.

- Mitochondrial Dysfunction : Alters mitochondrial membrane potential, leading to apoptosis.

- Enzyme Interaction : Inhibits key enzymes involved in steroid metabolism and cancer progression.

Safety and Toxicology

While exploring the therapeutic potentials, it is crucial to consider the safety profile of this compound. Risk and safety statements indicate potential hazards associated with exposure, including respiratory irritation and skin damage . Therefore, proper handling and dosage are essential during experimental applications.

Q & A

Basic: What are the key steps and methodological considerations for synthesizing 1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one?

The synthesis typically involves multi-step reactions, including:

- Sulfonation and coupling : Introduce the sulfophenyl group via electrophilic substitution, followed by coupling with phenoxy derivatives under acidic conditions.

- Alkylation : React with heptadecyl halides in the presence of a base (e.g., K₂CO₃) to attach the long alkyl chain.

- Purification : Use recrystallization from methanol or ethanol to isolate the product, as described for structurally analogous pyrazolinones .

Critical parameters : Monitor reaction progress using TLC (Rf values) and optimize temperature (reflux conditions) to minimize side products .

Basic: Which analytical techniques are most reliable for confirming the structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., sulfophenyl, phenoxy groups).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- FT-IR : Identify functional groups like sulfonate (∼1180 cm⁻¹) and pyrazolinone carbonyl (∼1650 cm⁻¹) .

Advanced: How can reaction intermediates and mechanisms be elucidated for this compound?

- Isolation of intermediates : Use column chromatography to separate intermediates (e.g., sulfonated precursors) during synthesis.

- Kinetic studies : Perform time-resolved NMR or in-situ FT-IR to track intermediate formation.

- Computational modeling : Apply density functional theory (DFT) to predict transition states and reaction pathways for key steps like sulfonation .

Basic: What analytical methods are recommended for monitoring synthesis reactions?

- TLC : Use silica plates with ethyl acetate/hexane (3:7) to monitor reaction progress.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying purity (>95%) .

Advanced: How should experimental designs for biological activity assays (e.g., antimicrobial) be structured?

- Dose-response studies : Test concentrations from 1 µM to 100 µM in triplicate.

- Controls : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and solvent controls (DMSO <0.1%).

- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p <0.05) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

- Standardize assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hrs).

- Evaluate physicochemical factors : Solubility (use DMSO/cosolvents) and stability (test compound degradation via HPLC).

- Meta-analysis : Compare IC₅₀ values from independent studies to identify outliers .

Advanced: What role do solvent polarity and catalyst selection play in optimizing synthesis yields?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for alkylation steps.

- Catalysts : Use p-toluenesulfonic acid (PTSA) for efficient coupling of phenoxy groups.

- Yield optimization : Reflux in xylene (120°C) for 24–30 hrs improves cyclization efficiency .

Advanced: How can computational modeling predict the compound’s reactivity or binding interactions?

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.

- QSAR models : Correlate substituent properties (e.g., logP of heptadecyl chain) with bioactivity .

Basic: What stability considerations are critical for long-term storage?

- Storage conditions : Protect from light and moisture in amber vials under argon at –20°C.

- Decomposition monitoring : Use HPLC every 6 months to detect degradation products (e.g., sulfonic acid derivatives) .

Advanced: How to optimize multi-step synthesis for scalability without compromising purity?

- Flow chemistry : Implement continuous flow reactors for sulfonation and coupling steps to improve reproducibility.

- Green chemistry : Replace xylene with cyclopentyl methyl ether (CPME) for safer reflux conditions.

- Quality control : Validate each step via in-line FT-IR and automated LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.